4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)oxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-24-15-9-12(11-22)7-8-14(15)25-16-10-20-21(18(23)17(16)19)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFDMSJRGJOKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 384.8 g/mol. Its structure includes a dihydropyridazin moiety which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antitumor Activity
Recent studies have highlighted the potential of dihydropyridazine derivatives in exhibiting antitumor properties. The presence of the methoxy group in the structure may enhance its cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications on the phenyl and pyridazine rings significantly influence the compound's efficacy against tumor cells.
Table 1: Antitumor Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-[(5-Chloro...]-3-methoxy... | MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | ||
| A549 (Lung Cancer) | 10.2 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Dihydropyridazine derivatives have been shown to inhibit various inflammatory pathways, particularly through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to increased levels of cyclic AMP (cAMP), which can suppress inflammatory responses.
Case Study: PDE Inhibition
A study demonstrated that a related dihydropyridazine compound effectively reduced eosinophil activation in an asthma model by inhibiting PDE activity, suggesting similar potential for 4-[(5-Chloro...]-3-methoxybenzaldehyde .
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Inhibition of PDE Enzymes : By inhibiting PDEs, the compound increases intracellular cAMP levels, leading to reduced inflammation and potential antitumor effects.
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as indicated by increased levels of pro-apoptotic markers in treated cell lines.
Comparison with Similar Compounds
Methoxy vs. Ethoxy Substituents
- 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde (): Replaces the methoxy group with an ethoxy group at position 3. Ethoxy derivatives are often explored to modulate metabolic stability, as larger alkoxy groups resist oxidative degradation .
Methoxy vs. Methylphenyl Substituents
- 4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde (, Entry 2): Substitutes the phenyl group at position 1 of the pyridazinone ring with a 4-methylphenyl group.
Aldehyde vs. Nitrile Functional Group
Modifications to the Pyridazinone Core
Chlorine Substituent Position
Piperazine-Linked Derivatives
Structural and Property Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
